molecular formula C17H12ClN3O5S2 B2878176 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chlorobenzoate CAS No. 896015-47-7

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chlorobenzoate

Cat. No. B2878176
CAS RN: 896015-47-7
M. Wt: 437.87
InChI Key: BJMAZZHDDCMMED-UHFFFAOYSA-N
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Description

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chlorobenzoate is a useful research compound. Its molecular formula is C17H12ClN3O5S2 and its molecular weight is 437.87. The purity is usually 95%.
BenchChem offers high-quality 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chlorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chlorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Chemical synthesis and structural analysis of compounds similar to 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chlorobenzoate have been explored in various studies. For instance, the synthesis and characterization of Ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate highlighted the compound's crystal structure and intermolecular hydrogen bonding, contributing to the understanding of its chemical properties and potential applications in materials science or pharmaceuticals (Xiao-lon, 2015).

Heterocyclic Compound Synthesis

The development of heterocyclic compounds involving thiadiazole and pyran moieties has been a subject of interest due to their potential pharmacological activities. Studies have demonstrated the synthesis of novel heterocycles by cascade reactions using versatile thioureido-acetamides, which could pave the way for new drug discoveries and advancements in organic chemistry (Schmeyers & Kaupp, 2002).

Photovoltaic Efficiency Modeling

The exploration of organic compounds in photovoltaic applications has led to the investigation of benzothiazolinone acetamide analogs, which share a similar structural motif with the compound . These studies involve spectroscopic analysis, quantum mechanical studies, and efficiency modeling to evaluate their potential as photosensitizers in dye-sensitized solar cells (DSSCs). The findings could provide insights into the design of more efficient organic photovoltaic materials (Mary et al., 2020).

properties

IUPAC Name

[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O5S2/c1-9(22)19-16-20-21-17(28-16)27-8-12-6-13(23)14(7-25-12)26-15(24)10-2-4-11(18)5-3-10/h2-7H,8H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMAZZHDDCMMED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chlorobenzoate

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